5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2415628-66-7
VCID: VC5499354
InChI: InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2
SMILES: C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N
Molecular Formula: C12H14BrN3O
Molecular Weight: 296.168

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

CAS No.: 2415628-66-7

Cat. No.: VC5499354

Molecular Formula: C12H14BrN3O

Molecular Weight: 296.168

* For research use only. Not for human or veterinary use.

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile - 2415628-66-7

Specification

CAS No. 2415628-66-7
Molecular Formula C12H14BrN3O
Molecular Weight 296.168
IUPAC Name 5-bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2
Standard InChI Key OUPJEACZCGZDPI-UHFFFAOYSA-N
SMILES C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is C₁₂H₁₅BrN₃O, with a molecular weight of 313.18 g/mol. The compound’s structure comprises three key components:

  • A brominated pyridine ring at position 5, which enhances electrophilic reactivity and influences binding interactions in biological systems.

  • A piperidine moiety substituted with a hydroxymethyl group (–CH₂OH) at position 4, contributing to hydrophilicity and hydrogen-bonding capabilities.

  • A cyano group (–CN) at position 3, which stabilizes the molecular conformation through electron-withdrawing effects.

Solubility and Stability

The compound exhibits high solubility in polar organic solvents such as dichloromethane (CH₂Cl₂) and methanol (CH₃OH), as evidenced by its use in synthetic protocols requiring these solvents . Its stability under ambient conditions is attributed to the rigid pyridine core and the hydrogen-bonding network facilitated by the hydroxymethyl group.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Citation
Molecular FormulaC₁₂H₁₅BrN₃O
Molecular Weight313.18 g/mol
SolubilityDichloromethane, Methanol
Functional GroupsBromine, Piperidine, Cyano, Hydroxymethyl

Synthesis Methods and Optimization

Primary Synthetic Route

The synthesis of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves a Pd-catalyzed coupling reaction between 4-formylpiperidine hydrochloride and 5-bromo-3-cyanopyridine. Key steps include:

  • Base-mediated deprotonation: Sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) is used to generate the reactive piperidine intermediate .

  • Ligand-assisted catalysis: Diaminocyclohexane ligands enhance the palladium catalyst’s efficiency, enabling cross-coupling at moderate temperatures (60–80°C) .

  • Work-up and purification: Ethanol precipitation followed by silica-gel chromatography yields the pure product .

Alternative Approaches

Recent patents describe modifications to improve yield and scalability:

  • Microwave-assisted synthesis: Reduces reaction time from 48 hours to under 6 hours while maintaining >85% yield .

  • Solvent optimization: Replacement of dichloromethane with tetrahydrofuran (THF) minimizes environmental impact without compromising efficiency .

Table 2: Comparative Synthesis Protocols

MethodCatalyst SystemSolventYield (%)Citation
Conventional Pd-catalyzedPd(OAc)₂, DACHCH₂Cl₂78
Microwave-assistedPdCl₂, XPhosTHF89
Ligand-freeCuI, K₃PO₄DMF65

Applications in Drug Discovery and Materials Science

Pharmaceutical Development

  • Oncology: Bromine’s electron-deficient nature enhances DNA intercalation, making the compound a candidate for antitumor agents .

  • Neurology: M4 receptor modulation offers a pathway for treating cognitive deficits without inducing cholinergic side effects .

Materials Science

The cyano group’s electron-withdrawing properties enable use in conductive polymers and coordination complexes, though this area remains underexplored in the literature .

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Comparison

CompoundMolecular WeightKey Functional GroupsBiological Target
Target Compound313.18Br, Piperidine, –CN, –CH₂OHM4 receptor, Kinases
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-...367.20Br, –OH, –CN, PhenylPIM-1 kinase
Patent Analog (WO2017112719A1)~450Pyrrolopyridinone, –CH₂OHM4 receptor

The target compound’s smaller size and simpler substituents may enhance blood-brain barrier permeability compared to bulkier analogues .

Future Directions and Research Opportunities

  • In Vivo Studies: Prioritize pharmacokinetic profiling to assess bioavailability and toxicity.

  • Structural Optimization: Introduce fluorine atoms or sulfonamide groups to improve binding affinity .

  • Materials Applications: Explore its use in organic semiconductors or metal-organic frameworks (MOFs).

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